molecular formula C15H19NO2 B8680184 6-tert-Butyl-1H-indole-2-carboxylic Acid Ethyl Ester

6-tert-Butyl-1H-indole-2-carboxylic Acid Ethyl Ester

Cat. No. B8680184
M. Wt: 245.32 g/mol
InChI Key: DKLWQXOSGWAMIE-UHFFFAOYSA-N
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Patent
US06852711B2

Procedure details

A mixture of 3-(4-tert-butyl-2-nitro-phenyl)-2-oxo-propionic acid ethyl ester (prepared in Example XX; 9.1 g, 31 mmol), iron powder (15.3 g, 274 mmol). EtOH (70 mL), and glacial AcOH (70 mL) was refluxed for 2 hours. After cooling, the resulting mixture was evaporated. THF (100 mL) was added to the residue, and the suspension was filtered on florisil, eluting with a large amount of THF. The solvents were evaporated, and the residue was purified by flash silica gel chromatography (5%-30% EtOAc in hexanes as eluents). MS(APCI): 246 (M+H).
Name
3-(4-tert-butyl-2-nitro-phenyl)-2-oxo-propionic acid ethyl ester
Quantity
9.1 g
Type
reactant
Reaction Step One
Name
Quantity
15.3 g
Type
catalyst
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:21])[C:5](=O)[CH2:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]([CH3:16])([CH3:15])[CH3:14])=[CH:9][C:8]=1[N+:17]([O-])=O)[CH3:2].CCO>[Fe].CC(O)=O>[CH2:1]([O:3][C:4]([C:5]1[NH:17][C:8]2[C:7]([CH:6]=1)=[CH:12][CH:11]=[C:10]([C:13]([CH3:16])([CH3:15])[CH3:14])[CH:9]=2)=[O:21])[CH3:2]

Inputs

Step One
Name
3-(4-tert-butyl-2-nitro-phenyl)-2-oxo-propionic acid ethyl ester
Quantity
9.1 g
Type
reactant
Smiles
C(C)OC(C(CC1=C(C=C(C=C1)C(C)(C)C)[N+](=O)[O-])=O)=O
Name
Quantity
15.3 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
CCO
Name
Quantity
70 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the resulting mixture was evaporated
ADDITION
Type
ADDITION
Details
THF (100 mL) was added to the residue
FILTRATION
Type
FILTRATION
Details
the suspension was filtered on florisil
WASH
Type
WASH
Details
eluting with a large amount of THF
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash silica gel chromatography (5%-30% EtOAc in hexanes as eluents)

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C=1NC2=CC(=CC=C2C1)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.